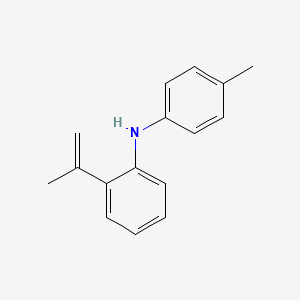
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a 4-methylphenyl group and a prop-1-en-2-yl group attached to the nitrogen atom of an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method to synthesize N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline involves the aromatic substitution reaction. This can be achieved by reacting 4-methylphenylamine with 2-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-methylacetophenone with aniline in the presence of a reducing agent such as sodium borohydride. This reaction is usually conducted in an alcohol solvent like methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-(4-Methylphenyl)-2-propylaniline using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the aniline moiety can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-(4-Methylphenyl)-2-propylaniline.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The prop-1-en-2-yl group may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(4-Methylphenyl)-2-propylaniline: This compound is similar in structure but lacks the double bond in the prop-1-en-2-yl group.
N-(4-Methylphenyl)aniline: This compound lacks the prop-1-en-2-yl group entirely.
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)benzamide: This compound has a benzamide group instead of an aniline moiety.
Uniqueness: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline is unique due to the presence of both the 4-methylphenyl and prop-1-en-2-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
918163-01-6 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C16H17N/c1-12(2)15-6-4-5-7-16(15)17-14-10-8-13(3)9-11-14/h4-11,17H,1H2,2-3H3 |
Clave InChI |
NVOYXEPQENTHJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=CC=C2C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


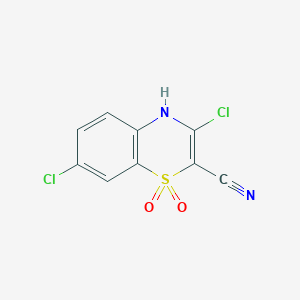
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
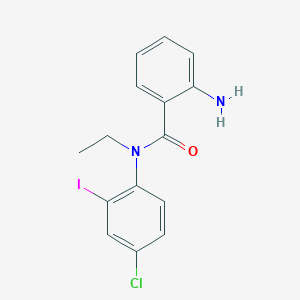
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
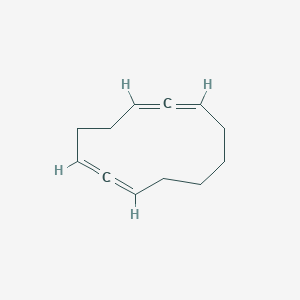
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

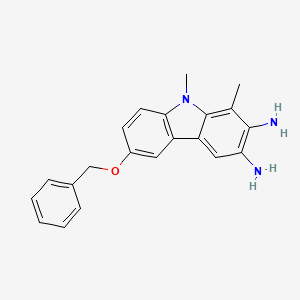
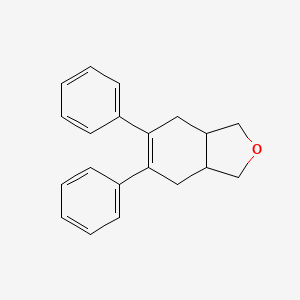
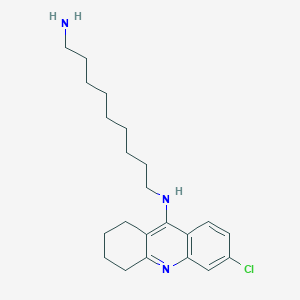
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
